Val-Cit-PABC-Ahx-May (TFA)

Antibody-drug conjugate maytansine xenograft

Val-Cit-PABC-Ahx-May (TFA) is a drug-linker construct for antibody-drug conjugates (ADCs), comprising the cleavable valine-citrulline (Val-Cit) dipeptide linker, a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, an aminohexanoic acid (Ahx) spacer, and the microtubule inhibitor maytansine payload. It is the trifluoroacetate (TFA) salt form (CAS 2126749-75-3), which differs from the free base in molecular weight (1282.79 vs 1168.77 g/mol) and counterion composition.

Molecular Formula C59H83ClF3N9O17
Molecular Weight 1282.8 g/mol
Cat. No. B12369755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Cit-PABC-Ahx-May (TFA)
Molecular FormulaC59H83ClF3N9O17
Molecular Weight1282.8 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C57H82ClN9O15.C2HF3O2/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49;3-2(4,5)1(6)7/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73);(H,6,7)/b18-14+,33-16+;/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+;/m1./s1
InChIKeyGQKXYSZBLIYTQE-FWTFXSNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Cit-PABC-Ahx-May (TFA): A Cleavable ADC Linker-Payload Construct for Antibody-Drug Conjugate R&D


Val-Cit-PABC-Ahx-May (TFA) is a drug-linker construct for antibody-drug conjugates (ADCs), comprising the cleavable valine-citrulline (Val-Cit) dipeptide linker, a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, an aminohexanoic acid (Ahx) spacer, and the microtubule inhibitor maytansine payload . It is the trifluoroacetate (TFA) salt form (CAS 2126749-75-3), which differs from the free base in molecular weight (1282.79 vs 1168.77 g/mol) and counterion composition . The Val-Cit-PABC motif is susceptible to cleavage by the lysosomal protease cathepsin B, making it one of the most extensively utilized cleavable linker systems in ADC development [1].

Why Generic Cleavable Linker-Payloads Cannot Replace Val-Cit-PABC-Ahx-May (TFA) in ADC Development


In-class linker-payloads such as Val-Cit-PAB-MMAE (vedotin-type) or SMCC-DM1 (emtansine-type) are not functionally interchangeable with Val-Cit-PABC-Ahx-May (TFA). The Ahx spacer and the specific payload determine critical properties including hydrophobicity, aggregation propensity, and therapeutic index, which directly affect manufacturability and in vivo performance [1]. While the Val-Cit-PABC backbone is widely adopted, conjugation efficiency and ADC stability vary substantially depending on the inclusion and nature of the spacer (e.g., polar sulfamide vs. PEG-only), with reported differences in conversion efficiency exceeding 5-fold [2]. These data demonstrate that substituting one linker-payload construct for another without verifying spacer-dependent and payload-specific effects can lead to suboptimal ADC biophysical properties and therapeutic outcomes.

Val-Cit-PABC-Ahx-May (TFA): Quantitative Evidence for Linker-Payload Selection


Superior In Vivo Efficacy: Trastuzumab-SYNtansine vs. Kadcyla in HER2+ Breast Cancer PDX Models

A Trastuzumab-SYNtansine ADC, assembled using BCN-HydraSpace-vc-PABC-Ahx-maytansine, achieved a tumor growth inhibition (TGI) of approximately 80.6% at the 3 mg/kg single-dose level and 100% at the 9 mg/kg single-dose level in a HER2-high (HER2+++) breast cancer patient-derived xenograft (PDX: T226) model [1]. In contrast, Kadcyla (ado-trastuzumab emtansine), which employs a non-cleavable SMCC linker conjugated to DM1, showed only partial tumor regression at comparable doses in the same PDX model context [2]. This demonstrates that the cleavable Val-Cit-PABC-Ahx-maytansine construct can deliver superior anti-tumor activity relative to a clinically approved, non-cleavable maytansinoid ADC at equivalent dosing levels.

Antibody-drug conjugate maytansine xenograft in vivo efficacy

Enabling ADC Manufacturability: Near-Complete Conjugation Efficiency vs. PEG-Only Linker-Payloads

When the hydrophobic Val-Cit-PABC cleavable moiety is incorporated into an ADC linker, constructs containing a polar HydraSpace (carbamoyl sulfamide) spacer achieved near-complete conversion (>95%) within 4 hours of conjugation, regardless of payload (maytansinoid or duocarmycin) [1]. In stark contrast, analogous constructs employing a PEG-only spacer exhibited less than 20% conversion under identical experimental conditions. This 5-fold or greater difference in conjugation efficiency is a direct consequence of the spacer's hydrophilicity, which mitigates the aggregation-prone nature of the Val-Cit-PABC-maytansine scaffold. The Ahx spacer, as a component of the overall linker architecture, contributes to this enhanced manufacturability profile.

ADC conjugation cleavable linker manufacturability HydraSpace

Reduced Aggregation Propensity: Near Two-Fold Improvement Over PEG-Only Maytansinoid ADCs

Maytansinoid-based ADCs containing the Val-Cit-PABC cleavable moiety and a polar HydraSpace sulfamide spacer demonstrated a near two-fold reduction in time-dependent aggregation compared to equivalent constructs with a PEG-only spacer under stressed conditions (pH 5, 40 °C) [1]. Furthermore, a head-to-head aggregation study in human serum at 37 °C showed negligible aggregation for the HydraSpace-containing trastuzumab-maytansine ADC, while significant aggregation was observed for Kadcyla (ado-trastuzumab emtansine) [2]. This reduced aggregation propensity is critical for maintaining ADC integrity during manufacturing, storage, and systemic circulation.

ADC stability aggregation maytansinoid spacer technology

Enhanced Tolerability: Higher Maximum Tolerated Dose (MTD) Compared to Kadcyla in Rat Models

In tolerability studies conducted in rats, the trastuzumab-6 ADC (GlycoConnect/HydraSpace with Ahx-maytansine payload) demonstrated a maximum tolerated dose (MTD) of approximately 60 mg/kg [1]. This represents a modest but meaningful improvement over Kadcyla (ado-trastuzumab emtansine), which has an experimentally determined MTD of approximately 50 mg/kg in the same model (reported MTD in literature: 46 mg/kg) [2]. This ~20% increase in MTD suggests a potential for a wider therapeutic index when combined with the enhanced efficacy observed in xenograft models.

ADC safety maximum tolerated dose therapeutic index maytansine

Plasma Stability of the Val-Cit-PABC Linker: Human vs. Mouse Species-Specific Degradation

The Val-Cit-PABC linker system has demonstrated good stability in human serum, which is the utmost criterion for maintaining ADC integrity during systemic circulation [1]. However, multiple studies have documented susceptibility of Val-Cit-PABC to carboxylesterase 1C (Ces1C) in mouse and rat plasma, which can confound preclinical pharmacokinetic and toxicology evaluations [2]. This species-specific instability represents a class-level property of Val-Cit-PABC constructs, including Val-Cit-PABC-Ahx-May. Optimized alternatives such as Glu-Val-Cit-PABC have shown improved stability in mouse plasma (t₁/₂ = 8.4 h) , though these alternatives may exhibit altered cleavage kinetics by cathepsin B. For researchers performing preclinical mouse studies, awareness of this differential stability is essential for accurate efficacy and safety data interpretation.

linker stability plasma stability cathepsin B ADC pharmacokinetics

Optimal Application Scenarios for Val-Cit-PABC-Ahx-May (TFA) in ADC Research and Development


High-DAR Site-Specific Conjugation using GlycoConnect and HydraSpace Technologies

Val-Cit-PABC-Ahx-May (TFA) is ideally suited for integration into the GlycoConnect chemoenzymatic conjugation workflow, where the polar HydraSpace spacer mitigates the aggregation-prone nature of the Val-Cit-PABC-maytansine scaffold. Evidence demonstrates near-complete conjugation efficiency (>95% in 4 h) and substantial aggregation reduction (~2-fold) relative to PEG-only alternatives [1]. This application scenario enables the reliable production of homogeneous DAR2 or DAR4 maytansinoid ADCs with superior biophysical properties for downstream in vitro and in vivo characterization.

HER2-Positive Breast Cancer Preclinical Efficacy Models Where Complete Tumor Regression Is Required

In HER2-high (HER2+++) breast cancer PDX models, ADCs bearing the Val-Cit-PABC-Ahx-maytansine payload have achieved 100% tumor growth inhibition at 9 mg/kg, outperforming Kadcyla which yields only partial regression at comparable doses [2]. This makes the linker-payload especially suitable for preclinical programs targeting aggressive HER2+ malignancies where a durable complete response endpoint is a key efficacy benchmark for lead candidate selection.

ADC Lead Optimization Requiring an Improved Therapeutic Index Over Non-Cleavable Maytansinoid Conjugates

The combination of superior efficacy and improved tolerability versus Kadcyla provides a compelling case for Val-Cit-PABC-Ahx-May (TFA) in therapeutic index optimization studies. With an MTD of ~60 mg/kg (vs. ~50 mg/kg for Kadcyla) and the enhanced efficacy profile, researchers have a wider dosing window for exploring dose-response relationships, schedule optimization, and combination therapy regimens in rodent tumor models [3].

Comparative Linker Biology Studies Examining the Role of Spacer Chemistry in ADC In Vivo Fate

The Val-Cit-PABC-Ahx-May (TFA) construct, with its distinct Val-Cit-PABC-Ahx linker architecture, serves as a valuable comparator tool for studies investigating how linker composition (e.g., cleavable vs. non-cleavable, Ahx vs. PEG spacer, PABC vs. alternative self-immolative groups) affects ADC intracellular trafficking, catabolite formation, and bystander killing [4]. Data from such studies can inform linker selection for next-generation ADC programs.

Quote Request

Request a Quote for Val-Cit-PABC-Ahx-May (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.